molecular formula C12H12N2O B12871195 (5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone

(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone

Cat. No.: B12871195
M. Wt: 200.24 g/mol
InChI Key: WBLZLFPQDZZKLA-UHFFFAOYSA-N
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Description

(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is an organic compound that features a pyrrole ring substituted with an ethyl group and a pyridine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone typically involves the reaction of 5-ethyl-1H-pyrrole-2-carbaldehyde with pyridine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.

    (5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone: Similar structure but with the pyridine ring attached at the 4-position.

Uniqueness

(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(5-ethyl-1H-pyrrol-2-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H12N2O/c1-2-10-5-6-11(14-10)12(15)9-4-3-7-13-8-9/h3-8,14H,2H2,1H3

InChI Key

WBLZLFPQDZZKLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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